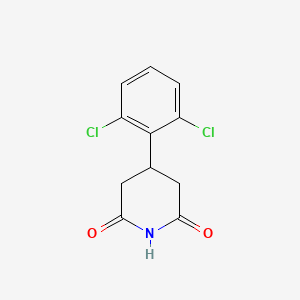
4-(3-hydroxy-3-methylbutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-3-methylbutyl)phenol is an organic compound with the molecular formula C11H16O2. It is also known by other names such as this compound. This compound is characterized by the presence of a benzene ring substituted with a hydroxy group and a dimethylated propanol side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-hydroxy-3-methylbutyl)phenol can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-3-buten-2-ol with phenol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-hydroxy-3-methylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce different alcohols.
Aplicaciones Científicas De Investigación
4-(3-hydroxy-3-methylbutyl)phenol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanol, 4-hydroxy-3-methoxy-: This compound has a methoxy group in addition to the hydroxy group, which can alter its chemical properties and reactivity.
Benzenepropanoic acid, 4-hydroxy-: This compound contains a carboxylic acid group instead of the propanol side chain, leading to different chemical behavior and applications.
Uniqueness
4-(3-hydroxy-3-methylbutyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
4237-73-4 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-(3-hydroxy-3-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,12-13H,7-8H2,1-2H3 |
Clave InChI |
BGHHDJUQYBAXSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B8805271.png)


![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)




![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)



